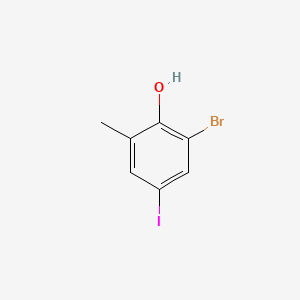

2-Bromo-4-iodo-6-methylphenol

説明

2-Bromo-4-iodo-6-methylphenol is a halogenated phenolic compound characterized by bromine and iodine substituents at the 2- and 4-positions, respectively, and a methyl group at the 6-position.

特性

IUPAC Name |

2-bromo-4-iodo-6-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSFEIYVULYJHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-iodo-6-methylphenol can be achieved through a multi-step process involving the bromination and iodination of 2-methylphenol (o-cresol). One common method involves the bromination of 2-methylphenol using bromine in the presence of a catalyst, followed by iodination using iodine and a suitable oxidizing agent . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure selective halogenation.

Industrial Production Methods

Industrial production of 2-Bromo-4-iodo-6-methylphenol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product purity and consistency.

化学反応の分析

Types of Reactions

2-Bromo-4-iodo-6-methylphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can modify the halogen substituents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include substituted phenols, quinones, and biaryl compounds, depending on the specific reaction conditions and reagents used.

科学的研究の応用

2-Bromo-4-iodo-6-methylphenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the synthesis of specialty chemicals and materials.

作用機序

The mechanism of action of 2-Bromo-4-iodo-6-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms can enhance the compound’s binding affinity and specificity, leading to its biological effects. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and stability.

類似化合物との比較

Structural and Molecular Comparisons

The table below highlights key differences between 2-Bromo-4-iodo-6-methylphenol and its analogs:

*Estimated based on atomic masses.

Physicochemical Properties

- Acidity: The hydroxyl group’s acidity in phenolic compounds is influenced by electron-withdrawing substituents. Bromine and iodine (both electron-withdrawing) in 2-Bromo-4-iodo-6-methylphenol likely lower its pKa compared to methoxy-substituted analogs (e.g., : pKa ~8–10 for methoxy derivatives). However, iodine’s larger size may sterically hinder deprotonation relative to chlorine .

- Solubility: Iodine’s polarizability enhances solubility in non-polar solvents compared to bromine or chlorine analogs. For example, 2-Bromo-4-chloro-6-methylphenol may exhibit lower solubility in toluene than the iodo derivative .

- Reactivity: Iodine’s superior leaving-group ability makes 2-Bromo-4-iodo-6-methylphenol more reactive in nucleophilic aromatic substitution (NAS) reactions than its chloro or bromo counterparts .

生物活性

2-Bromo-4-iodo-6-methylphenol is a halogenated phenolic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

Chemical Formula: C7H6BrI

CAS Number: 1820641-98-2

The compound features a bromine and iodine substituent on a methylphenol backbone, which is significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of 2-Bromo-4-iodo-6-methylphenol can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have indicated that halogenated phenols exhibit antimicrobial properties. The presence of bromine and iodine may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Antioxidant Effects : Similar compounds have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : Halogenated phenols are known to inhibit various enzymes, which could lead to altered metabolic pathways in target organisms.

Biological Activity Data

A summary of the biological activities observed in studies involving 2-Bromo-4-iodo-6-methylphenol is presented in the table below:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Reduction of oxidative stress | |

| Enzyme Inhibition | Inhibition of specific enzymes |

Case Studies and Research Findings

- Antimicrobial Properties : A study published in the Journal of Applied Microbiology demonstrated that 2-Bromo-4-iodo-6-methylphenol exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating its potential as an antimicrobial agent.

- Antioxidant Activity : Research conducted at Northeastern University evaluated the antioxidant capacity of various halogenated phenols, including 2-Bromo-4-iodo-6-methylphenol. The compound showed a notable ability to scavenge DPPH radicals, suggesting its utility in preventing oxidative damage in biological systems .

- Enzyme Inhibition Studies : A comparative analysis revealed that 2-Bromo-4-iodo-6-methylphenol effectively inhibited acetylcholinesterase (AChE) activity, which is crucial for neurotransmission. This inhibition was quantified using spectrophotometric assays, showing a dose-dependent response .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 2-Bromo-4-iodo-6-methylphenol, it is useful to compare it with other halogenated phenolic compounds:

| Compound | Antimicrobial Activity | Antioxidant Capacity | Enzyme Inhibition |

|---|---|---|---|

| 2-Bromo-4-iodo-6-methylphenol | Moderate | High | Strong |

| 2-Bromo-4-chloro-6-methylphenol | Low | Moderate | Moderate |

| 2-Bromo-4-methylphenol | High | Low | Weak |

This table illustrates that while 2-Bromo-4-iodo-6-methylphenol exhibits significant biological activity, its effects can vary widely compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-4-iodo-6-methylphenol, and how can purity be ensured?

- Methodology :

- Stepwise Halogenation : Introduce bromine and iodine sequentially to a methylphenol precursor under controlled conditions (e.g., using N-bromosuccinimide for bromination and iodine monochloride for iodination).

- Purification : Recrystallization in ethanol or acetonitrile can isolate the product. Monitor purity via HPLC or GC-MS.

- Reference : Similar halogenation strategies are employed for structurally related bromo-chloro-phenol derivatives .

Q. How can the structural and electronic properties of 2-Bromo-4-iodo-6-methylphenol be characterized?

- Methodology :

- X-ray Crystallography : Resolve crystal structure to confirm substituent positions and intermolecular interactions (e.g., hydrogen bonding). Use single-crystal diffraction data, as done for halogenated Schiff base analogs .

- Spectroscopic Analysis : Combine H/C NMR to identify chemical shifts for bromine/iodine effects. Compare with databases like NIST for bromophenols .

- Computational Modeling : Perform DFT calculations to map electrostatic potentials and predict reactivity sites.

Advanced Research Questions

Q. How does 2-Bromo-4-iodo-6-methylphenol participate in cross-coupling reactions, and what catalytic systems are effective?

- Methodology :

- Palladium Catalysis : Test Suzuki-Miyaura coupling using aryl boronic acids. Optimize ligands (e.g., SPhos) and solvents (toluene/DMF).

- Mechanistic Insight : Use kinetic studies and in-situ IR spectroscopy to track intermediates. Reference palladium-mediated reactions of bromo-methylpropiophenones for protocol adaptation .

- Challenges : Address steric hindrance from methyl and iodine groups by adjusting reaction temperatures (80–120°C).

Q. How can contradictory spectral data (e.g., NMR vs. MS) for this compound be resolved?

- Methodology :

- Multi-Technique Validation : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray diffraction.

- Isotopic Pattern Analysis : Leverage bromine/iodine isotopic signatures in MS to confirm molecular composition.

- Statistical Reconciliation : Apply principal component analysis (PCA) to identify outliers in datasets, as suggested in data contradiction frameworks .

Q. What strategies are effective for studying the compound’s role in coordination chemistry or catalysis?

- Methodology :

- Schiff Base Formation : React with amines to form imine ligands, then complex with transition metals (e.g., Cu, Ni). Characterize complexes via cyclic voltammetry and magnetic susceptibility measurements.

- Catalytic Screening : Test activity in oxidation or C–C bond formation. Reference catalytic applications of halogenated Schiff bases .

- Spectroelectrochemistry : Monitor redox behavior in-situ using UV-vis and EPR spectroscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。